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Compound of Interest

Compound Name: 2-fluoropropanedioic Acid

Cat. No.: B1328766

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 2-
fluoropropanedioic acid, also known as fluoromalonic acid. The information presented herein
is critical for understanding the solid-state properties of this compound, which can influence its
stability, solubility, and bioavailability—key considerations in pharmaceutical development and

materials science.

Crystallographic Data Summary

The crystal structure of 2-fluoropropanedioic acid has been determined using single-crystal
X-ray diffraction. The key crystallographic parameters are summarized in the table below for
facile reference and comparison.
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Parameter Value
Empirical Formula C3H3FOa
Crystal System Orthorhombic
Space Group Pnam

Unit Cell Dimensions

a 4.606(1) A
b 8.315(2) A
C 11.220(3) A
Volume 430.2 A3

Z (Molecules per unit cell) 4

Final R-index 0.047

Molecular and Crystal Structure Analysis

The crystal structure of 2-fluoropropanedioic acid reveals a planar molecular conformation,
with the molecule possessing a plane of symmetry as implied by the space group Pnam.[1] The
two carboxyl groups are oriented in a trans configuration with respect to the central C-C-C
plane.

A notable feature of the crystal packing is the formation of infinite chains of molecules linked by
hydrogen bonds between the carboxyl groups.[1] This is a common motif observed in the
crystal structures of many dicarboxylic acids. The fluorine atom does not participate in the
primary hydrogen bonding network that defines the chain structure.[1]

Selected Bond Lengths and Angles

The intramolecular geometry, including key bond lengths and angles, provides insight into the
electronic distribution within the molecule.
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Bond/Angle Length (A) / Angle (°)
C-O (carboxyl) 1.245A,1.251 A
C-C-O (carboxyl) 116.7°, 116.9°

The observed bond lengths in the carboxyl group and the C-C-O bond angles show some
deviation from values typically observed in other carboxylic acids.[1]

Experimental Protocols

The determination of the crystal structure of 2-fluoropropanedioic acid involved the following
key experimental stages:

Crystal Growth and Preparation

¢ Synthesis and Purification: 2-Fluoropropanedioic acid was synthesized and purified.

o Crystallization: Single crystals suitable for X-ray diffraction were obtained by sublimation in
vacuo.[1]

o Sample Mounting: Due to the highly hygroscopic nature of the crystals, a small, prismatic
single crystal with dimensions of approximately 0.2 x 0.2 x 0.1 mm3 was sealed in a glass
capillary tube to protect it from atmospheric moisture during data collection.[1]

X-ray Diffraction Data Collection and Structure
Refinement
o Data Collection: Three-dimensional X-ray intensity data were collected from the prepared

single crystal.

» Structure Solution and Refinement: The crystal structure was solved and refined using least-
squares methods. The refinement converged to a final R-index of 0.047, indicating a good
agreement between the observed and calculated structure factors.[1]

Experimental Workflow
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The logical flow of the experimental process for determining the crystal structure of 2-
fluoropropanedioic acid is illustrated in the diagram below.
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Crystal Structure Determination Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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